Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-
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Overview
Description
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is a complex organic compound that belongs to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group attached to a cyclohexane ring. This particular compound features additional substituents, including a tert-butyl group and a butynyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium chloride can be employed in the acetylation steps to facilitate the reaction at room temperature .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The tert-butyl and butynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexane, and various substituted cyclohexanol derivatives .
Scientific Research Applications
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The tert-butyl and butynyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Similar in structure but lacks the hydroxyl and butynyl groups.
Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-: Contains a tert-butyl group but differs in the position and configuration of substituents.
Cyclohexane, 1-methyl-3-(1-methylethyl)-: Similar in having a cyclohexane ring with substituents but differs in the type and position of groups.
Uniqueness
Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is unique due to its combination of hydroxyl, tert-butyl, and butynyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
158721-91-6 |
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Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
1-(3-tert-butylperoxy-3-methylbut-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H26O3/c1-13(2,3)17-18-14(4,5)11-12-15(16)9-7-6-8-10-15/h16H,6-10H2,1-5H3 |
InChI Key |
KZUDCCMVSPPPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC1(CCCCC1)O |
Origin of Product |
United States |
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